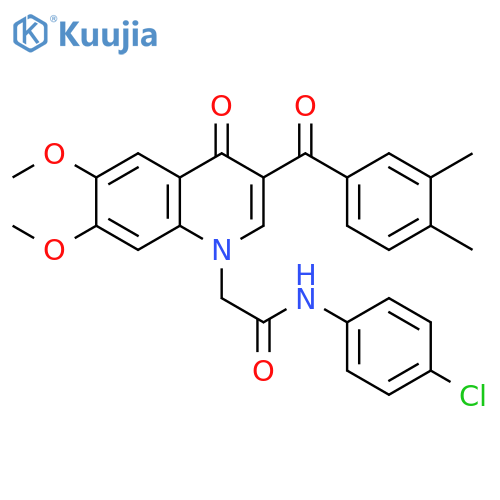Cas no 866590-60-5 (N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
N-(4-クロロフェニル)-2-3-(3,4-ジメチルベンゾイル)-6,7-ジメトキシ-4-オキソ-1,4-ジヒドロキノリン-1-イルアセトアミドは、複雑なキノリン骨格を有する有機化合物です。この化合物は、3,4-ジメチルベンゾイル基と6,7-ジメトキシ置換基を特徴とし、分子内にクロロフェニルアセトアミド構造を有しています。高い分子多様性と特異的な立体構造により、医薬品中間体や生物活性化合物としての応用が期待されます。特に、4-オキソ-1,4-ジヒドロキノリン構造は、薬理活性の発現に重要な役割を果たす可能性があります。この化合物の合成経路は、精密な有機合成技術を必要とし、高い純度と収率が求められます。

866590-60-5 structure
商品名:N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide
N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide 化学的及び物理的性質
名前と識別子
-
- N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide
- 1(4H)-Quinolineacetamide, N-(4-chlorophenyl)-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-
- F1604-0266
- 866590-60-5
- N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1(4H)-yl)acetamide
- N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
- AKOS001819330
- N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide
-
- インチ: 1S/C28H25ClN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-9-7-19(29)8-10-20)23-13-25(36-4)24(35-3)12-21(23)28(22)34/h5-14H,15H2,1-4H3,(H,30,32)
- InChIKey: VXSDPCCWWKIZJL-UHFFFAOYSA-N
- ほほえんだ: N1(CC(NC2=CC=C(Cl)C=C2)=O)C2=C(C=C(OC)C(OC)=C2)C(=O)C(C(=O)C2=CC=C(C)C(C)=C2)=C1
計算された属性
- せいみつぶんしりょう: 504.1451996g/mol
- どういたいしつりょう: 504.1451996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 36
- 回転可能化学結合数: 7
- 複雑さ: 855
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.5
- トポロジー分子極性表面積: 84.9Ų
じっけんとくせい
- 密度みつど: 1.317±0.06 g/cm3(Predicted)
- ふってん: 750.2±60.0 °C(Predicted)
- 酸性度係数(pKa): 12.78±0.70(Predicted)
N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1604-0266-20mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1604-0266-10mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1604-0266-25mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1604-0266-3mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1604-0266-4mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1604-0266-40mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1604-0266-5μmol |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1604-0266-1mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1604-0266-50mg |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F1604-0266-2μmol |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide |
866590-60-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide 関連文献
-
3. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745
-
4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
866590-60-5 (N-(4-chlorophenyl)-2-3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-ylacetamide) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
